2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
54359-59-0 |
|---|---|
Molecular Formula |
C9H9N3S |
Molecular Weight |
191.26 g/mol |
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)aniline |
InChI |
InChI=1S/C9H9N3S/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3 |
InChI Key |
AMGQRFOIFGKIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=CC=C2N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 5 Methyl 1,3,4 Thiadiazol 2 Yl Aniline and Its Derivatives
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds in a mixture. colostate.edu For the analysis of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline and its derivatives, which are aromatic amines, GC-MS provides critical information on their purity and molecular weight. oup.comoup.com The gas chromatograph separates the components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. etamu.eduinnovatechlabs.com The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic feature of the analyte under a specific set of experimental conditions. innovatechlabs.com
Following separation by GC, the eluted compounds are introduced into the mass spectrometer. In the MS, molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, allowing for structural elucidation and identification by comparison with spectral libraries. libretexts.org The molecular ion peak (M+), if present, provides the molecular weight of the compound.
For aromatic amines like the title compound, derivatization may sometimes be employed to enhance volatility and improve chromatographic peak shape. nih.gov However, direct analysis is also feasible. The data obtained from a GC-MS analysis is typically presented in a table that includes the retention time, observed m/z values of significant fragments, and their relative intensities.
Table 1: Representative GC-MS Data for a Derivative of this compound
| Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments (Relative Intensity %) |
| 15.8 | This compound | C9H9N3S | 191.25 | 191 (M+, 100), 176 (25), 134 (45), 92 (80), 77 (60) |
| 17.2 | 4-Chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)aniline | C9H8ClN3S | 225.70 | 225 (M+, 95), 227 (M+2, 31), 190 (30), 168 (50), 126 (70) |
Note: This data is representative and intended for illustrative purposes.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds. nih.gov It is an invaluable tool for determining the molecular weight of this compound derivatives with high accuracy. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]+ or sodiated molecules [M+Na]+. nih.gov
A key advantage of ESI is that it imparts minimal excess energy to the analyte, often resulting in a mass spectrum dominated by the molecular ion with little to no fragmentation. nih.gov For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed. In an MS/MS experiment, the ion of interest (e.g., [M+H]+) is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ion spectrum provides valuable information about the compound's structure, as the fragmentation patterns are related to the molecule's functional groups and connectivity. researchgate.net The fragmentation of the thiadiazole ring and the aniline (B41778) moiety would yield characteristic product ions.
Table 2: Representative ESI-MS/MS Fragmentation Data for a Protonated Derivative of this compound
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Neutral Loss |
| 192.06 | 20 | 177.04 | CH3 |
| 192.06 | 20 | 135.05 | C2H3N2 |
| 192.06 | 25 | 92.06 | C3H4N2S |
| 226.02 | 20 | 211.00 | CH3 |
| 226.02 | 25 | 169.01 | C2H3N2 |
| 226.02 | 30 | 126.02 | C3H4N2S |
Note: This data is representative. Precursor ions correspond to the [M+H]+ of the parent compound and a chloro-substituted derivative.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as their packing arrangement in the crystal lattice. For novel compounds like derivatives of this compound, single-crystal X-ray diffraction is essential for unambiguous structure confirmation. nih.gov
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. rsc.org The resulting structural data is typically deposited in crystallographic databases and reported in a standardized format, such as a Crystallographic Information File (CIF). wwpdb.org Key parameters reported include the crystal system, space group, unit cell dimensions, and atomic coordinates.
Table 3: Representative Crystallographic Data for a Heterocyclic Compound
| Parameter | Value |
| Empirical Formula | C9H9N3S |
| Formula Weight | 191.25 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.521(2) |
| b (Å) | 12.113(3) |
| c (Å) | 9.345(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 929.8(4) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.367 |
| R-factor (%) | 4.2 |
Note: This data is representative of a small organic molecule and is for illustrative purposes. Specific data for this compound would require experimental determination.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a compound. azom.com For newly synthesized derivatives of this compound, elemental analysis serves as a crucial check of purity and confirmation of the empirical formula. wikipedia.orgresearchgate.net The most common method is combustion analysis, where a small, precisely weighed amount of the sample is burned in an excess of oxygen. The combustion products (CO2, H2O, N2, and SO2) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. researchgate.net
The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. nih.gov This data is almost always reported for new chemical entities.
Table 4: Representative Elemental Analysis Data for Derivatives of this compound
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| 1 | C9H9N3S | C: 56.52, H: 4.74, N: 21.97, S: 16.77 | C: 56.48, H: 4.79, N: 21.91, S: 16.71 |
| 2 | C10H11N3OS | C: 53.79, H: 4.97, N: 18.82, S: 14.36 | C: 53.85, H: 5.01, N: 18.75, S: 14.30 |
| 3 | C9H8BrN3S | C: 40.01, H: 2.98, N: 15.55, S: 11.87 | C: 40.09, H: 2.95, N: 15.60, S: 11.81 |
Note: This data is representative and intended for illustrative purposes.
Computational and Theoretical Investigations of 2 5 Methyl 1,3,4 Thiadiazol 2 Yl Aniline and Its Analogues
Quantum Chemical Studies
Quantum chemical studies are fundamental to predicting molecular properties and reactivity. These methods have been applied to various analogues of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline to elucidate their electronic characteristics and geometries. scholarsresearchlibrary.com
Density Functional Theory (DFT) has emerged as a popular and effective method for studying 1,3,4-thiadiazole (B1197879) derivatives. niscpr.res.insapub.org The B3LYP (Becke's three-parameter Lee-Yang-Parr) functional is one of the most commonly used methods, often paired with basis sets like 6-31G, 6-311G, or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. scholarsresearchlibrary.comniscpr.res.inacs.orgnih.gov These calculations are crucial for optimizing molecular structures, predicting vibrational frequencies, and analyzing electronic properties. scholarsresearchlibrary.comsapub.org
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic and optical properties of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. sapub.orgnih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. scholarsresearchlibrary.com
In studies of 1,3,4-thiadiazole analogues, the HOMO is often located over the thiadiazole ring and electron-donating groups like an amino group, while the LUMO is positioned over electron-withdrawing parts of the molecule, such as a phenyl ring. sapub.org This distribution indicates that the HOMO→LUMO transition involves an intramolecular charge transfer (ICT), which is often responsible for the observed biological activities. sapub.org For instance, in 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the calculated HOMO-LUMO gap is 2.426 eV, indicating significant ICT from the thiadiazole ring and amino group to the nitrophenyl ring. sapub.org Similarly, a study on 5-amino-1,3,4-thiadiazol-2(3H)-one reported a frontier orbital gap of 4.505 eV. scholarsresearchlibrary.com
The Molecular Electrostatic Potential (MESP) map is another valuable tool derived from electronic structure calculations. It illustrates the charge distribution within a molecule, highlighting electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. This information is vital for understanding intermolecular interactions.
Table 1: HOMO-LUMO Energy Data for 1,3,4-Thiadiazole Analogues
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | - | - | 2.426 | sapub.org |
| 5-Amino-1,3,4-thiadiazol-2(3H)-one | B3LYP/6-31G(d,p) | - | - | 4.505 | scholarsresearchlibrary.com |
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | -7.39 | -1.84 | 5.55 | nih.gov |
| 1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ol | DFT/B3LYP/6-311++G(d,p) | -6.42 | -1.25 | 5.17 | researchgate.net |
DFT calculations are extensively used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface. sapub.orgresearchgate.net The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, can be compared with experimental data from techniques like X-ray crystallography to validate the computational method. acs.orgnih.gov
Table 2: Selected Optimized Geometrical Parameters for 1,3,4-Thiadiazole Analogues
| Compound | Parameter | Calculated Value (B3LYP) | Reference |
|---|---|---|---|
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | N-N Bond Length (Å) | 1.358 | nih.gov |
| C5-N6 Bond Length (Å) | 1.363 | nih.gov | |
| 1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ol | N-N Bond Length (Å) | 1.401 | researchgate.net |
| C=N Bond Length (Å) | 1.298 | researchgate.net | |
| 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole | C-S-C angle (in thiadiazole ring) (°) | 86.62 | nih.gov |
| Thiadiazole-Thiazole Dihedral Angle (°) | 32.61 | nih.gov |
A significant application of DFT is the prediction of spectroscopic properties, which can aid in the characterization of newly synthesized compounds. By calculating harmonic vibrational frequencies, theoretical FT-IR and FT-Raman spectra can be generated. acs.orgnih.govresearchgate.netresearchgate.net These calculated spectra are often compared with experimental spectra, and a good correlation between them confirms the molecular structure. niscpr.res.inacs.orgnih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method. sapub.org
Similarly, theoretical UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations, providing information about electronic transitions. nih.govresearchgate.net The calculated absorption wavelengths (λmax) and oscillator strengths can be correlated with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. nih.gov The prediction of NMR chemical shifts is another capability of quantum chemical calculations that assists in structural elucidation.
Charge population analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide insights into the distribution of electronic charge among the atoms in a molecule. niscpr.res.insapub.org This information helps in understanding the electrostatic interactions and reactivity of different atomic sites. For example, in one study, Mulliken charge analysis showed that most carbon and nitrogen atoms in a thiadiazole derivative carried negative charges, while sulfur and hydrogen atoms were positively charged. niscpr.res.in
NBO analysis offers a more detailed picture of bonding, including the investigation of intramolecular charge transfer and hyperconjugative interactions. sapub.orgnih.gov It analyzes the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. These analyses are crucial for understanding the delocalization of electron density, which significantly influences the molecule's stability and biological activity. sapub.org
Density Functional Theory (DFT) Calculations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is widely used in drug design to understand the binding mechanism of a potential drug molecule with its biological target. nih.govresearchgate.net For analogues of this compound, docking studies have been performed to evaluate their potential as inhibitors of various enzymes.
For instance, a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and docked into the active site of dihydrofolate reductase (DHFR), a known anticancer target. nih.govresearchgate.net The results showed that the most potent compound exhibited strong binding interactions, which supported its promising in vitro anticancer activity. nih.govresearchgate.net Similarly, other thiadiazole derivatives have been docked against targets like cyclooxygenase (COX) enzymes to explore their potential as anti-inflammatory agents. ekb.eg The docking score, often expressed in kcal/mol, provides an estimate of the binding affinity, with more negative scores indicating stronger binding. researchgate.net These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's binding to the protein's active site. researchgate.net
Table 3: Molecular Docking Results for 1,3,4-Thiadiazole Analogues
| Compound Series | Protein Target (PDB ID) | Key Findings/Binding Energy | Reference |
|---|---|---|---|
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR, 3NU0) | Compound 20b showed promising activity with a binding energy of -1.6 E (Kcal/mol). | nih.govresearchgate.net |
| 4-(Furan-2-yl)thiazol-2-amine derivatives | Cyclooxygenase (COX-1, COX-2) | Docking was used to evaluate binding potency with the active site. | ekb.eg |
| (1-methyl)-2-(2-arylaminothiazol-4-yl)benzimidazole | Hep-C cell line target (not specified) | Compound C2 showed the highest activity against Hep-C cell line. | niscpr.res.in |
| 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives | CDK-2 protein | Compounds 5a and 5d showed high potency with docking scores of -10.654 and -10.169 kcal/mol. | researchgate.net |
Ligand-Protein Interaction Profiling
At the heart of understanding the biological potential of a compound lies the characterization of its interactions with protein targets. Ligand-protein interaction profiling for this compound and its analogues reveals common binding motifs and key intermolecular forces. The 1,3,4-thiadiazole ring is a critical pharmacophore, frequently participating in hydrogen bonds and other polar contacts.
Molecular docking studies on various analogues have consistently highlighted the importance of the thiadiazole nucleus in anchoring the molecule within the active sites of enzymes. For instance, in studies targeting dihydrofolate reductase (DHFR), the nitrogen atoms of the thiadiazole ring are predicted to form crucial hydrogen bonds with active site residues. nih.govdovepress.com Similarly, when docked into the colchicine (B1669291) binding site of tubulin, the core scaffold of thiadiazole derivatives establishes multiple interactions. nih.gov In an investigation of N-(5-morpholino-2-arylimidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazol-6-yl)carboxamides as Fer kinase inhibitors, the thiadiazole moiety was integral to the binding, with additional hydrogen bonds being formed with amino acid residues like Asn 573 and Asp 702. biointerfaceresearch.comresearchgate.net The aniline (B41778) portion of the molecule typically engages in hydrophobic interactions and can also participate in hydrogen bonding via its amino group, further stabilizing the ligand-protein complex. nih.gov
| Analogue Class | Protein Target | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazoles | Fer Kinase | Asn 573, Asp 702, Asp 684, Asn 689, Lys 591 | Hydrogen Bond | biointerfaceresearch.com, researchgate.net |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazoles | Dihydrofolate Reductase (DHFR) | Not Specified | Hydrogen Bond, Hydrophobic | dovepress.com |
| Thiazole (B1198619) Derivatives | Tubulin (Colchicine site) | Not Specified | Hydrogen Bond, Hydrophobic | nih.gov |
| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | COVID-19 Main Protease (6LU7) | GLU166, LEU141, CYS145, HIS163, SER144 | Hydrogen Bond | nih.gov |
Prediction of Binding Affinities and Modes
Molecular docking not only predicts the orientation (mode) of a ligand but also estimates the strength of the interaction, typically reported as a binding affinity or docking score. nih.govnih.gov For this compound analogues, these predictions are crucial for prioritizing compounds for synthesis and experimental testing. Lower (more negative) binding energy values suggest a more stable ligand-protein complex and potentially higher biological activity.
Studies on various thiadiazole derivatives have reported a wide range of binding affinities depending on the specific analogue and the protein target. For example, novel 1,3,4-thiadiazole derivatives targeting the epidermal growth factor receptor (EGFR) tyrosine kinase showed significant binding energies. mdpi.com In another study, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were evaluated as potential COVID-19 inhibitors, with docking scores ranging from -5.4 to -8.0 kcal/mol against the main protease (PDB ID: 6LU7). nih.gov Similarly, imidazo[2,1-b]-1,3,4-thiadiazole derivatives showed high affinity towards HIV-1 protease, with docking scores as low as -117. researchgate.net These computational predictions provide a quantitative basis for comparing the potential of different analogues. nih.gov
| Analogue Class | Protein Target (PDB ID) | Binding Affinity Range (kcal/mol) | Reference |
|---|---|---|---|
| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | nih.gov |
| Imidazo[2,1-b]-1,3,4-thiadiazole derivatives | HIV-1 Protease | -89.44 to -117 | researchgate.net |
| Imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazoles | Fer Kinase | Up to -8.8 | biointerfaceresearch.com, researchgate.net |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazoles | Dihydrofolate Reductase (3NU0) | -1.6 (Total Binding Energy) | dovepress.com |
Identification of Potential Biological Targets
A significant advantage of computational analysis is the ability to screen a single compound against numerous biological macromolecules to identify potential targets, a process often called inverse docking or target fishing. For the this compound scaffold, this approach has suggested a variety of potential therapeutic applications by identifying proteins to which it may bind.
The 1,3,4-thiadiazole nucleus is a privileged scaffold present in compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govdovepress.comgrowingscience.com Computational studies have corroborated this versatility. Docking studies have identified dihydrofolate reductase (DHFR) as a potential target for thiadiazole derivatives, suggesting their use as antimicrobial and anticancer agents. nih.govdovepress.comnih.gov Other identified targets for analogues include tubulin (anticancer) nih.gov, epidermal growth factor receptor (EGFR) tyrosine kinase (anticancer) mdpi.com, Fer kinase (anticancer) biointerfaceresearch.comresearchgate.net, and lipoxygenase (anticancer/anti-inflammatory). nih.gov Furthermore, cell-painting assays combined with computational similarity analysis have linked 5-amino-1,3,4-thiadiazole appended isatins to antifungal and chemokine receptor inhibitor activities, demonstrating the power of combining phenotypic screening with in silico target deconvolution. nih.gov
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time in a simulated physiological environment. mdpi.comamazonaws.com MD simulations are used to validate docking poses and to refine the understanding of the binding process.
For analogues of this compound, MD simulations have been employed to confirm the stability of the computationally predicted binding modes. nih.govphyschemres.org These simulations track the root-mean-square deviation (RMSD) of the protein and ligand atoms to ensure that the ligand remains stably bound within the active site. For instance, MD simulations of thiazole derivatives complexed with their target protein were run for 100 nanoseconds to confirm the stability of the interaction and calculate binding free energies. physchemres.org Such studies provide stronger evidence for the proposed binding mode and can reveal subtle conformational changes in the protein or ligand that are critical for biological activity but are not captured by rigid docking methods. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical features of a series of compounds and their biological activities. dovepress.com This allows researchers to predict the activity of novel compounds and to identify the key molecular properties that drive potency. For 1,3,4-thiadiazole analogues, QSAR studies have been instrumental in optimizing their therapeutic potential.
Structure Activity Relationship Sar Studies of 2 5 Methyl 1,3,4 Thiadiazol 2 Yl Aniline Derivatives
Influence of Substituents on the Thiadiazole Ring (e.g., Methyl Group at Position 5)
The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold in medicinal chemistry, and substitutions on this ring system can significantly modulate the pharmacological profile of the resulting compounds. mdpi.comnih.gov The presence of a methyl group at the 5-position of the 1,3,4-thiadiazole ring, as seen in the parent compound 2-(5-methyl-1,3,4-thiadiazol-2-yl)aniline, has been shown to be a key determinant of activity in various contexts.
For instance, in a study on 1,3,4-thiadiazole derivatives, compounds substituted with a methyl group at the 5th position displayed higher diuretic activity compared to those with an amino group at the same position. mdpi.com This suggests that the electronic and steric properties of the substituent at this position are critical for interaction with the biological target.
Furthermore, research on kinase inhibitors has highlighted the importance of substitution on the heterocyclic core for selectivity. In one study, the insertion of a methyl group into a central thiazole (B1198619) nucleus shifted the compound's activity towards Fyn kinase, while replacing the thiazole with a 1,3,4-thiadiazole ring switched the selectivity entirely towards GSK-3β. acs.org This underscores the profound impact that even small alkyl groups on the heterocyclic ring can have on directing the biological activity towards specific targets.
The following table summarizes the effect of substituents on the thiadiazole ring based on findings from related studies.
| Compound/Derivative | Substituent at C5 of Thiadiazole | Observed Biological Activity | Reference |
| 1,3,4-Thiadiazole Derivative | Methyl | High diuretic activity | mdpi.com |
| 1,3,4-Thiadiazole Derivative | Amino | Lower diuretic activity compared to methyl | mdpi.com |
| Thiazole-based Kinase Inhibitor | Methyl | Shifted activity towards Fyn kinase | acs.org |
| 1,3,4-Thiadiazole-based Kinase Inhibitor | - | Switched activity towards GSK-3β | acs.org |
Effect of Substitutions on the Aniline (B41778) Moiety
Substitutions on the aniline ring of this compound analogues provide another critical avenue for modulating biological activity. The nature and position of these substituents can influence the compound's electronic properties, lipophilicity, and steric profile, all of which are vital for drug-receptor interactions.
In a study investigating the anticancer properties of 1,3,4-thiadiazole derivatives, the nature of the substituent on a phenyl ring was found to be a significant factor for their cytotoxic activity. nih.gov The introduction of electron-withdrawing groups, such as an amido, nitro, or chloro group, led to the highest activity. Conversely, the presence of an electron-donating group like a methyl group in the para position was detrimental to the cytotoxicity. nih.gov
In contrast, a different study on 1,3,4-thiadiazole agonists of the human secretin receptor found that a 3,4-di-methyl substitution on the phenyl ring resulted in a highly potent compound. nih.gov This highlights that the optimal substitution pattern on the aniline or phenyl moiety is highly dependent on the specific biological target.
The table below illustrates the influence of aniline ring substitutions on the activity of related thiadiazole compounds.
| Compound Series | Substituent on Phenyl/Aniline Ring | Effect on Biological Activity | Reference |
| Anticancer 1,3,4-Thiadiazoles | Electron-withdrawing (amido, nitro, chloro) | Enhanced cytotoxic activity | nih.gov |
| Anticancer 1,3,4-Thiadiazoles | Electron-donating (methyl at para-position) | Detrimental to cytotoxic activity | nih.gov |
| hSecR Agonist 1,3,4-Thiadiazoles | 3,4-di-methyl | High potency | nih.gov |
Conformational Flexibility and its Implications for Biological Activity
The three-dimensional conformation of a molecule is paramount for its biological activity, as it dictates how the molecule fits into the binding site of its target protein. The conformational flexibility of this compound and its derivatives is therefore a key consideration in SAR studies.
Studies on related sulfonamide-1,2,4-thiadiazole derivatives have utilized NMR and molecular modeling to investigate their conformational features. These studies revealed that low-energy conformations often exhibit a coplanar orientation of the NH and thiadiazole groups. growingscience.com In contrast, the crystal structure of a closely related compound, 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine, indicated that the molecule is non-planar in the solid state. researchgate.net
This discrepancy suggests that the molecule can adopt different conformations, and the biologically active conformation may not be the one observed in the crystal lattice. The ability of the molecule to adopt a specific conformation required for binding is a critical factor for its efficacy. A rigid structure might prevent the molecule from adopting the necessary conformation for docking into an enzyme's binding site.
Rational Design Principles for Enhanced Bioactivity
The rational design of novel derivatives of this compound with enhanced bioactivity relies on the integration of SAR data and established medicinal chemistry principles. One key strategy is the creation of hybrid molecules that combine the structural features of different known active pharmacophores.
An example of this approach is the design of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives. nih.gov These compounds were rationally designed by incorporating the 1,3,4-thiadiazole ring, known for its antimicrobial properties, with a 5-nitrofuran moiety, another well-established antibacterial pharmacophore. nih.gov This molecular hybridization aims to leverage the beneficial properties of both fragments to create a more potent agent.
Another fundamental principle in rational drug design is the concept of bioisosteric replacement. The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) ring, which is a core component of nucleobases. nih.gov This structural similarity suggests that 1,3,4-thiadiazole derivatives may interfere with processes involving nucleic acids, providing a basis for their development as anticancer or antiviral agents. nih.gov
The design of potent and selective compounds often involves a multi-pronged approach that considers substituent effects, linker modifications, and conformational properties to optimize the interaction with the desired biological target while minimizing off-target effects.
Mechanistic Studies of Biological Activities of 2 5 Methyl 1,3,4 Thiadiazol 2 Yl Aniline and Its Derivatives
Antimicrobial Activity
The 1,3,4-thiadiazole (B1197879) nucleus is a key pharmacophore that has demonstrated a wide range of antimicrobial activities. Derivatives of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline have been synthesized and evaluated for their efficacy against various pathogenic bacteria and fungi.
Antibacterial Mechanisms and Spectrum of Activity (e.g., against Gram-positive and Gram-negative bacteria)
Derivatives based on the 2-amino-1,3,4-thiadiazole (B1665364) structure have shown considerable antibacterial efficacy. nih.gov Studies indicate that the antimicrobial activity is influenced by the nature and position of substituents on the aromatic rings attached to the core thiadiazole structure. For instance, the presence of a halogen on phenyl-1,3,4-thiadiazole moieties tends to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov
A series of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives demonstrated potent activity against Gram-positive bacteria, including Bacillus cereus and Bacillus subtilis, with efficacy substantially greater than the reference drug ampicillin (B1664943). nih.gov However, these compounds showed no effectiveness against Gram-negative microorganisms. nih.gov In another study, 5-methylthiazole (B1295346) based thiazolidinones exhibited good activity against both the Gram-negative bacterium Escherichia coli and the Gram-positive Bacillus cereus. mdpi.com Specifically, a 2,6-dichloro derivative was identified as highly active. mdpi.com
The antibacterial activity of certain derivatives is thought to involve the inhibition of essential bacterial enzymes. Molecular docking studies on new 5-methylthiazole based thiazolidinones have suggested that the inhibition of MurB (UDP-N-acetylenolpyruvylglucosamine reductase), an enzyme crucial for peptidoglycan biosynthesis in bacteria, is a probable mechanism for their antibacterial action against E. coli. mdpi.com
Some compounds have also shown significant activity against resistant bacterial strains. For example, certain 5-methylthiazole based thiazolidinones were more potent than ampicillin and streptomycin (B1217042) against a resistant strain of E. coli. mdpi.com Another study found that some 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives were highly effective against metronidazole-resistant Helicobacter pylori strains. nih.gov
Antibacterial Activity of this compound Derivatives
Minimum Inhibitory Concentration (MIC) in µM or µg/mL.
| Compound Derivative | Bacterium | MIC (µM or µg/mL) | Reference |
|---|---|---|---|
| 5-methylthiazole based thiazolidinone (Compound 10) | E. coli (resistant strain) | 59.6 µM | mdpi.com |
| 5-methylthiazole based thiazolidinone (Compound 12) | MRSA | 59.6 µM | mdpi.com |
| 5-methylthiazole based thiazolidinone (Compound 13) | B. cereus | 40.5 µM | mdpi.com |
| 4-[(5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol | Klebsiella pneumoniae | 1 mg/ml | ijmm.ir |
| 4-[(5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol | Bacillus cereus | 1 mg/ml | ijmm.ir |
| 4-[(5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol | Staphylococcus aureus | 3 mg/ml | ijmm.ir |
| 4-[(5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol | Escherichia coli | 5 mg/ml | ijmm.ir |
Antifungal Mechanisms and Spectrum of Activity (e.g., against Aspergillus niger, Candida albicans)
The 1,3,4-thiadiazole scaffold is also a component of many compounds with potent antifungal properties. Candidiasis, caused by Candida albicans, and Aspergillosis, caused by Aspergillus niger, are significant fungal infections that have been targeted by derivatives of this class. ijbpsa.com
The mechanism of antifungal action for many azole-based drugs involves the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. ijbpsa.comnih.gov Molecular docking studies of 5-methylthiazole based thiazolidinones against Candida albicans suggest the probable inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway. mdpi.com
Several studies have highlighted the efficacy of thiadiazole derivatives against C. albicans and A. niger. A series of 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles showed high activity against Candida albicans and other Candida species, with some derivatives demonstrating higher potency than the reference drug fluconazole (B54011). nih.gov One compound from this series was also moderately active against Aspergillus niger and Aspergillus fumigatus, against which fluconazole was inactive. nih.gov Another study found that coumarin (B35378) hybrid molecules incorporating a 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one structure displayed good antifungal activity against both Aspergillus niger and Candida albicans. nih.gov
Furthermore, derivatives with oxygenated substituents, such as methoxy (B1213986) or hydroxyl groups, on the phenyl ring of 1,3,4-thiadiazole moieties have shown significant antifungal activity against A. niger and C. albicans. nih.gov The synthesized compound 5-Methyl-1,3,4-thiadiazol-2-amine has also been screened for its activity against Aspergillus niger and Candida krusei. researchgate.net
Antifungal Activity of this compound Derivatives
Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound Derivative | Fungus | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (Compound 5d) | Candida albicans | 0.048-3.12 | nih.gov |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (Compound 5e) | Candida albicans | 0.048-3.12 | nih.gov |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (Compound 5a) | Aspergillus niger | 1.56-6.25 | nih.gov |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (Compound 5a) | Aspergillus fumigatus | 1.56-6.25 | nih.gov |
| 5-methylthiazole based thiazolidinone (Compound 10) | C. albicans | 39.7 | mdpi.com |
| 5-methylthiazole based thiazolidinone (Compound 10) | A. niger | 79.4 | mdpi.com |
Anticancer Activity
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties through various mechanisms of action.
Inhibition of Kinase Targets (e.g., VEGFR-2, EGFR TK)
Targeting protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) is a cornerstone of modern cancer therapy.
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is largely driven by the VEGF/VEGFR-2 signaling pathway. nih.gov Consequently, inhibiting VEGFR-2 is a promising anti-cancer strategy. nih.gov Molecular docking studies of newly designed 5-acetyl-1,3,4-thiadiazol-2(3H)-ylidene derivatives have been performed to assess their inhibitory activity against the VEGFR-2 receptor. nih.gov These studies show that the pharmacophore group should ideally form hydrogen bonds with the amino acid residues Asp1044 and Glu883 in the DFG motif region of the kinase. nih.gov
EGFR TK Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in many cancers. nih.gov Quinazoline-based derivatives are a well-established class of EGFR inhibitors. nih.gov Novel thiazolyl-pyrazoline derivatives have been synthesized and evaluated as EGFR inhibitors, showing significant sub-micromolar inhibitory actions. nih.gov Merging a 4-anilino-quinazoline structural motif with other heterocyclic systems has led to potent EGFR inhibitors. nih.gov The substitution pattern on the aniline (B41778) ring is crucial, with small, hydrophobic substituents often enhancing affinity for EGFR. nih.gov
Inhibition of Other Enzymes (e.g., Dihydrofolate Reductase (DHFR))
Dihydrofolate reductase (DHFR) is another critical target in cancer chemotherapy. researchgate.netsnv63.ru This enzyme is essential for the synthesis of thymidylate and purines, which are necessary for DNA replication and cell proliferation. researchgate.net A significant number of 1,3,4-thiadiazole derivatives have been investigated as potential DHFR inhibitors. researchgate.netsciforum.net
Molecular docking studies have been instrumental in understanding how these derivatives interact with the DHFR active site. sciforum.netresearchgate.net For example, a study involving 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives showed that the most potent compound interacted with the DHFR enzyme pocket. researchgate.netnih.gov Similarly, docking studies of amidoalkyl derivatives of 1,3,4-thiadiazole with DHFR revealed effective interaction with the enzyme's active site. sciforum.net These studies help in selecting hit compounds for further development as anticancer agents. sciforum.net
In Vitro Cytotoxicity in Cancer Cell Lines (e.g., HepG-2, A-549, HCT-116, MCF-7)
The anticancer potential of this compound derivatives has been extensively evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines.
HepG-2 (Human Hepatocellular Carcinoma): Numerous 1,3,4-thiadiazole derivatives have shown significant cytotoxicity against HepG-2 cells. mdpi.comscispace.com For instance, N-(5-methyl- nih.govnih.govekb.egthiadiazol-2-yl)-propionamide was found to be most sensitive to HepG-2 cells with an IC50 value of 9.4 μg/mL. biopolymers.org.uadmed.org.ua Certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives also displayed potent activity against this cell line, with some being more effective than the standard drug 5-Fluorouracil. mdpi.comscispace.com
A-549 (Human Lung Adenocarcinoma): Derivatives have also been tested against the A-549 cell line. nih.govnih.gov A series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives showed promising activity, with one compound having an IC50 value of 8.03±0.5 μM. researchgate.netnih.gov
HCT-116 (Human Colon Carcinoma): While less frequently reported in the provided context, some studies have included HCT-116 cells. One study noted that appending a p-tolyl sulfamoyl moiety to a chlorophenyl-1,3,4-thiadiazol scaffold resulted in a compound with an IC50 of 2.32 µM against HCT116 cells, showing higher activity than the positive control. ekb.eg
MCF-7 (Human Breast Adenocarcinoma): This is one of the most commonly tested cell lines for this class of compounds. mdpi.comscispace.comnih.gov A wide range of cytotoxic activity has been observed, with IC50 values varying from potent (e.g., 2.34 µg/mL) to moderate. mdpi.comscispace.com The substituent on the piperazine (B1678402) ring of certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives was found to significantly affect their antitumor potency against MCF-7 cells. mdpi.comscispace.com
In Vitro Cytotoxicity (IC50) of this compound Derivatives
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Derivative | Cell Line | IC50 (µM or µg/mL) | Reference |
|---|---|---|---|
| N-(5-methyl- nih.govnih.govekb.egthiadiazol-2-yl)-propionamide | HepG-2 | 9.4 µg/mL | biopolymers.org.uadmed.org.ua |
| N-(5-methyl- nih.govnih.govekb.egthiadiazol-2-yl)-propionamide | MCF-7 | 97.6 µg/mL | biopolymers.org.uadmed.org.ua |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4e) | MCF-7 | 5.36 µg/mL | mdpi.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4i) | MCF-7 | 2.34 µg/mL | mdpi.comscispace.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4e) | HepG-2 | 3.13 µg/mL | mdpi.comscispace.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4i) | HepG-2 | 6.51 µg/mL | mdpi.com |
| p-tolyl sulfamoyl-chlorophenyl-1,3,4-thiadiazol (Compound 3) | MCF-7 | 17.76 µM | ekb.eg |
| p-tolyl sulfamoyl-chlorophenyl-1,3,4-thiadiazol (Compound 3) | HepG-2 | 4.78 µM | ekb.eg |
| p-tolyl sulfamoyl-chlorophenyl-1,3,4-thiadiazol (Compound 3) | A-549 | 4.40 µM | ekb.eg |
| p-tolyl sulfamoyl-chlorophenyl-1,3,4-thiadiazol (Compound 3) | HCT-116 | 2.32 µM | ekb.eg |
| 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | HepG-2 | 4.37±0.7 µM | researchgate.netnih.gov |
| 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | A-549 | 8.03±0.5 µM | researchgate.netnih.gov |
Antiviral Properties
The 1,3,4-thiadiazole nucleus is a bioisostere of the pyrimidine (B1678525) ring, a fundamental component of nucleic acids, which can contribute to the antiviral potential of its derivatives. nih.gov Research into compounds featuring the 2-amino-1,3,4-thiadiazole moiety has yielded promising antiviral agents. nih.gov The antiviral efficacy of these derivatives is often influenced by the electronic properties of the substituents attached to the core structure. nih.gov For instance, studies on certain N-aryl-2-arylthioacetamide derivatives have indicated that the arylthio moiety strongly influences antiviral activity. nih.gov
Investigations have revealed that derivatives of this scaffold exhibit activity against a range of viruses. For example, N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide was identified as an inhibitor of the Influenza A H₃N₂ virus subtype, showing an EC₅₀ value of 31.4 μM. nih.gov Other derivatives have demonstrated activity against Parainfluenza-3 and Reovirus-1, suggesting that the inclusion of a thiourea (B124793) moiety may favor activity against these particular viral strains. nih.gov Furthermore, the 2-amino-1,3,4-thiadiazole structure has been recognized as a valuable scaffold for developing agents against HIV-1. nih.gov Structure-activity relationship (SAR) studies have shown that introducing electron-withdrawing groups, such as fluorine or trifluoromethyl, onto the N-phenyl ring can enhance anti-HIV activity compared to unsubstituted phenyl derivatives. nih.gov
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme for viral replication and transcription, making it a prime target for antiviral drug development. nih.govnih.gov The active site of this enzyme is highly conserved among coronaviruses, which underscores its potential as a target for broad-spectrum antiviral agents. nih.govmdpi.com
A series of 2,3,5-substituted nih.govnih.govmdpi.com-thiadiazole analogs have been identified as non-peptidomimetic covalent inhibitors of SARS-CoV-2 3CLpro. nih.gov These compounds demonstrated inhibitory activity at submicromolar concentrations, with IC₅₀ values ranging from 0.118 to 0.582 μM. nih.gov The proposed mechanism involves the thiadiazole ring acting as a "warhead" that covalently binds to the catalytic cysteine residue (Cys145) in the enzyme's active site through a ring-opening metathesis reaction. nih.gov One of the most potent compounds in cell-based assays, compound 6g , exhibited an EC₅₀ value of 7.249 μM. nih.gov
Molecular docking studies have also been employed to evaluate the potential of other thiadiazole derivatives. A novel series of bis- nih.govnih.govmdpi.comthiadiazolimines were tested for their binding affinity against the Mpro of SARS-CoV-2. nih.gov The results indicated that these compounds could effectively bind to the active site. nih.gov
| Compound | IC₅₀ (μM) | Antiviral Activity EC₅₀ (μM) |
|---|---|---|
| Derivative 6a | 0.118 - 0.582 (Range for series) | N/A |
| Derivative 6g | N/A | 7.249 |
Anti-inflammatory Effects
Derivatives of 1,3,4-thiadiazole have demonstrated significant anti-inflammatory properties in various experimental models. The mechanism often involves the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β). nih.gov
One study developed a series of novel N-(5-(1-methyl-indol-3-yl)-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives and screened them using the carrageenan-induced rat paw edema model. nih.gov Several of these compounds exhibited good anti-inflammatory activity, with percentage inhibition values approaching that of the standard drug, diclofenac. nih.gov For example, compounds designated 15a, 15b, 15c, and 15d showed inhibition of 46.8%, 48.1%, 49.4%, and 48.5%, respectively, compared to 50.0% for diclofenac. nih.gov Similarly, a series of 6-aryl nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazole derivatives were also found to possess anti-exudative activity in the same model. nuph.edu.ua
The anti-inflammatory potential has also been evaluated through in vitro assays, such as the inhibition of protein (egg albumin) denaturation, a process implicated in the production of autoantigens in inflammatory conditions. nih.gov A synthesized triazole ester showed a maximum inhibition of 71.1% at a concentration of 1000 µg/mL in this assay. nih.gov
| Compound | Assay Model | Inhibition (%) |
|---|---|---|
| Derivative 15a | Carrageenan-induced paw edema | 46.8% |
| Derivative 15b | Carrageenan-induced paw edema | 48.1% |
| Derivative 15c | Carrageenan-induced paw edema | 49.4% |
| Derivative 15d | Carrageenan-induced paw edema | 48.5% |
| Diclofenac (Standard) | Carrageenan-induced paw edema | 50.0% |
Antiparasitic Activities (e.g., Antileishmanial, Antimalarial)
The 1,3,4-thiadiazole scaffold is a key component in a number of compounds developed as anti-infective agents, particularly against protozoan parasites. mdpi.commui.ac.ir
Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. mui.ac.ir Several thiadiazole derivatives have shown potent activity against different species of this parasite. A series of 2-substituted-thio-1,3,4-thiadiazoles were evaluated for in vitro activity against both promastigote and amastigote forms of Leishmania major. mui.ac.ir One of the most active compounds demonstrated IC₅₀ values of 44.4 µM and 64.7 µM against promastigotes and amastigotes, respectively. mui.ac.ir Another study on 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines also found that most of the synthesized compounds exhibited good anti-leishmanial activity against L. major promastigotes. nih.gov The 4-methylbenzyl analog from this series was particularly effective, significantly reducing the number of intracellular amastigotes per macrophage. nih.gov Furthermore, nitroimidazole derivatives of 1,3,4-thiadiazole have shown noteworthy activity against L. donovani. mdpi.com
Antimalarial and Other Antiparasitic Activities: Beyond leishmaniasis, thiadiazole derivatives have been investigated for activity against other parasites. A triazole ester derivative, 5-pyridin-2-yl-1H- nih.govnih.govmdpi.comtriazole-3-carboxylic acid ethyl ester, was found to have antimalarial activity against the 3D7 strain of Plasmodium falciparum with an IC₅₀ of 176 µM. nih.gov Additionally, 2-(nitroaryl)-5-substituted-1,3,4-thiadiazoles have displayed submicromolar IC₅₀ values against the bloodstream form of Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. mdpi.com Some derivatives, such as compound 18g , have been identified as multi-antiparasitic agents with activity against T. brucei, T. cruzi, and L. donovani. mdpi.com Tris-1,3,4-thiadiazole derivatives have also been explored as potent agents against the acute RH strain of Toxoplasma gondii. nih.gov
| Compound | Target | Form | IC₅₀ (µM) |
|---|---|---|---|
| Derivative II | L. major | Promastigote | 44.4 |
| Derivative II | L. major | Amastigote | 64.7 |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that play crucial roles in numerous physiological processes. nih.gov Sulfonamide derivatives are a well-known class of CA inhibitors, and the 1,3,4-thiadiazole ring is a core feature of the clinically used CA inhibitor Acetazolamide (B1664987) (5-amino-1,3,4-thiadiazole-2-sulfonamide). nih.govresearchgate.net
Research has focused on synthesizing novel 1,3,4-thiadiazole-based sulfonamides to identify potent and isoform-selective inhibitors. Bile acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been shown to inhibit human carbonic anhydrase isozymes I and II (hCA-I and hCA-II), with inhibition constants (Ki) for the most active compounds ranging from 66 to 190 nM for hCA-II. nih.gov In another study, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized, and one compound, 7i , was found to be a more potent inhibitor of CA II (IC₅₀ = 0.402 µM) than acetazolamide (IC₅₀ = 0.998 µM). rsc.org Kinetic analysis revealed that this compound binds to the target enzyme in a competitive manner. rsc.org
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| Derivative 7i | hCA II | 0.402 ± 0.017 |
| Acetazolamide (Standard) | hCA II | 0.998 ± 0.046 |
Other Biological Activities under Investigation (e.g., Anticonvulsant, Antidepressant)
The versatile 1,3,4-thiadiazole scaffold has also been explored for its effects on the central nervous system (CNS), leading to the discovery of derivatives with potential anticonvulsant and antidepressant properties. niscpr.res.in
Anticonvulsant Activity: Several classes of thiadiazole derivatives have been evaluated for anticonvulsant activity using standard screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. niscpr.res.innih.gov A series of 2-amino-5-sulphanyl-1,3,4-thiadiazole derivatives were synthesized, and two compounds bearing a sulfonamide group exhibited excellent anticonvulsant activity compared to reference drugs. niscpr.res.in The combination of the 1,3,4-thiadiazole ring with other heterocyclic systems, such as the 1,2,4-triazole (B32235) ring, has been shown to produce compounds with significant anticonvulsant effects. nih.gov For example, 4-(6-phenyl-7H- nih.govnih.govmdpi.com triazolo [3,4-b] nih.govnih.govmdpi.com thiadiazin-3-yl)-aniline showed pronounced activity in models of seizures induced by pentylenetetrazole (PTZ), isoniazid, and bicuculline. researchgate.net
Antidepressant Activity: Antidepressant effects are often investigated alongside anticonvulsant properties. niscpr.res.in While specific mechanistic studies on this compound derivatives as antidepressants are less common, the broader class of thiadiazoles is associated with this potential activity. niscpr.res.in The therapeutic action of some antidepressant treatments, such as electroconvulsive therapy, has been linked to an enhancement of gamma-aminobutyric acid (GABA) transmission, a mechanism that could potentially be modulated by small molecule drugs. nih.gov
Applications of 2 5 Methyl 1,3,4 Thiadiazol 2 Yl Aniline in Broader Scientific Contexts
Use as Precursors for the Synthesis of Novel Chemical Entities
The primary amine group on the aniline (B41778) ring of 2-(5-methyl-1,3,4-thiadiazol-2-yl)aniline is a key functional group that allows this compound to serve as a precursor for a wide array of more complex molecules. This reactivity is fundamental to its application in organic synthesis.
One of the principal applications is in the synthesis of Schiff bases. The reaction of the amino group with various aldehydes and ketones leads to the formation of imines (azomethines), which are themselves important intermediates or final products with a range of biological activities. For instance, the condensation of 2-amino-5-substituted-1,3,4-thiadiazoles with aromatic aldehydes is a common method to produce Schiff bases that can be further modified. researchgate.net
Furthermore, this compound is a valuable starting material for creating more elaborate heterocyclic systems. The 1,3,4-thiadiazole (B1197879) ring is a stable aromatic system, and the aniline portion can be chemically modified to build additional rings. For example, derivatives of 2-amino-1,3,4-thiadiazole (B1665364) can be used to synthesize thiazolidinone derivatives, which are of interest for their potential pharmacological properties. nih.gov The synthesis often involves the formation of an intermediate Schiff base, which then undergoes cyclization. nih.gov
The table below summarizes some of the novel chemical entities synthesized from 2-amino-1,3,4-thiadiazole precursors.
| Precursor | Reagent(s) | Product Class | Reference |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Nitrosyl sulphuric acid, various coupling compounds | Azo dyes | researchgate.net |
| 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine | Aromatic aldehydes, chloroacetyl chloride | Azetidin-2-ones | researchgate.net |
| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride, ammonium thiocyanate, aromatic aldehydes | Thiazolidin-4-one derivatives | nih.gov |
Ligands for Metal Complexes
The nitrogen and sulfur atoms within the 1,3,4-thiadiazole ring of this compound, along with the nitrogen of the aniline's amino group, act as potential donor sites for metal ions. This allows the compound to function as a ligand in coordination chemistry, forming stable complexes with various transition metals.
Derivatives of 1,3,4-thiadiazole are known to form complexes with metals such as Co(II), Ni(II), and Cu(II). amazonaws.comnih.gov The coordination can occur through the nitrogen atoms of the thiadiazole ring and, depending on the specific ligand structure and reaction conditions, through other functional groups present on the molecule. mdpi.com The resulting metal complexes often exhibit distinct geometries, such as octahedral or square planar, which are influenced by the nature of the metal ion and the ligand. amazonaws.com
The formation of these metal complexes can significantly alter the physicochemical properties of the organic ligand, leading to new applications in areas such as catalysis, materials science, and medicinal chemistry. The study of these complexes often involves various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy, to elucidate their structure and bonding. amazonaws.com
Below is a table detailing examples of metal complexes formed with 1,3,4-thiadiazole-derived ligands.
| Ligand | Metal Ion(s) | Proposed Geometry | Reference |
| 2-(5-amino-1,3,4-thiadiazol-2-yl)-4,6-dinitrophenol | Co(II), Ni(II), Cu(II) | Square planar and octahedral | amazonaws.com |
| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Not specified | nih.gov |
| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives | Cu(II), Zn(II) | Not specified | mdpi.com |
Applications in Materials Science (e.g., Azo Dyes, Photographic Materials)
The structural features of this compound make it a valuable component in the synthesis of materials with specific optical and electronic properties.
A significant application lies in the production of azo dyes. Azo dyes are organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) and are widely used in the textile and food industries. wikipedia.org The synthesis of these dyes often involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with a suitable coupling component like phenol or another aniline derivative. nih.govnih.gov The resulting azo dyes containing the 1,3,4-thiadiazole moiety often exhibit vivid colors, including reds, oranges, and yellows. wikipedia.org These dyes can be used for dyeing various fabrics, such as polyester. researchgate.net
While direct applications in photographic materials are less commonly cited, the general properties of related heterocyclic compounds suggest potential uses. The photoisomerization capabilities of some azo dyes, where they can switch between trans and cis configurations upon exposure to light, is a property that can be exploited in light-sensitive materials. wikipedia.org Furthermore, thiadiazole derivatives have been investigated for their applications as oxidation inhibitors and in optoelectronic materials, indicating a broader potential in materials science. nih.govresearchgate.net
The table below highlights some azo dyes synthesized from 1,3,4-thiadiazole precursors.
| Diazo Component Precursor | Coupling Component | Resulting Dye Series | Reference |
| 2-amino-5-aryl-1,3,4-thiadiazoles | Aniline | 2-arylazo-5-aryl-1,3,4-thiadiazoles | nih.gov |
| 2-amino-5-aryl-1,3,4-thiadiazoles | N,N-dimethylaniline | 2-arylazo-5-aryl-1,3,4-thiadiazoles | nih.gov |
| 2-amino-5-aryl-1,3,4-thiadiazoles | Phenol | 2-arylazo-5-aryl-1,3,4-thiadiazoles | nih.gov |
Analytical Standards in Chemical Methodologies
In the field of analytical chemistry, well-characterized and pure compounds are essential for the development and validation of analytical methods. This compound and its close derivatives can serve as analytical standards.
A related compound, 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline, can be utilized as an analytical standard for the detection and quantification of other compounds containing the thiadiazole ring. smolecule.com This is particularly useful in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), where a known standard is required for calibration and accurate measurement of the analyte's concentration in a sample. smolecule.com
The use of such compounds as standards is predicated on their stability and the ability to obtain them in a highly pure form. Their distinct chemical structure provides a unique signal in various analytical instruments, allowing for their reliable identification and quantification.
Future Research Directions and Challenges for 2 5 Methyl 1,3,4 Thiadiazol 2 Yl Aniline Research
Development of Novel and Efficient Synthetic Routes
A significant hurdle in the advancement of novel compounds is the development of efficient, cost-effective, and scalable synthetic pathways. For 2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline and its analogs, future research will need to focus on optimizing existing synthetic methodologies and exploring new ones.
Current synthetic strategies for the 1,3,4-thiadiazole (B1197879) ring often involve the cyclization of thiosemicarbazide (B42300) precursors. chemicalbook.com For instance, a common method involves reacting a thiosemicarbazide with reagents like carbon disulfide in the presence of a base. nih.gov Another approach is the oxidative cyclization of thiosemicarbazides using various agents. chemicalbook.com A key challenge is to adapt these general methods to produce this compound with high yield and purity, minimizing the need for extensive chromatographic purification. mdpi.com
Future research should aim to:
Improve Reaction Conditions: Investigate alternative solvents, catalysts, and temperature ranges to enhance reaction efficiency and reduce reaction times. The use of green chemistry principles, such as solvent-free reactions or the use of aqueous media, presents a significant area for development. nih.gov
Explore Novel Precursors: Research alternative starting materials that may offer a more direct or higher-yielding route to the target compound.
| Method | Starting Materials | Key Reagents/Conditions | General Outcome | Reference |
|---|---|---|---|---|
| Thiosemicarbazide Cyclization | 4-Arylthiosemicarbazide | Carbon disulfide, potassium hydroxide | Forms the 1,3,4-thiadiazole-2-thione ring system. | nih.gov |
| Hydrazonoyl Halide Cyclization | Hydrazonoyl chlorides, Hydrazinecarbodithioate derivatives | Heterocyclization reaction | Produces substituted 2,3-dihydro-1,3,4-thiadiazole derivatives. | dovepress.com |
| Oxidative Cyclization | Aldehydes, Thiosemicarbazide | tert-Butyl hydroperoxide (TBHP) in ethanol | Yields 2-amino-5-substituted-1,3,4-thiadiazoles. | chemicalbook.com |
| Alkylation/Cyclization | 2,5-dimercapto-1,3,4-thiadiazole, 4-ethylbromobutyrate | Potassium carbonate in DMF | Produces bis-substituted thiadiazole esters. | nih.gov |
Comprehensive Exploration of Biological Target Engagement
The 1,3,4-thiadiazole nucleus is known to interact with a variety of biological targets, conferring activities such as anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov Derivatives have been identified as inhibitors of enzymes like protein kinases (e.g., Bcr-Abl), lipoxygenase, and microbial enzymes such as tyrosyl-tRNA synthetase. nih.govnih.govnih.gov A crucial future direction is to determine the specific biological targets of this compound.
The challenge lies in the unbiased and comprehensive screening of this compound against a wide range of potential targets. Modern pharmacological profiling techniques are essential for this endeavor.
Broad-Based Screening: The compound should be subjected to extensive screening panels, including kinase assays, protease assays, and receptor binding assays, to identify potential interactions.
Phenotypic Screening: Advanced methods like cell painting assays can reveal the compound's impact on cellular morphology, providing clues to its mechanism of action and potential polypharmacological activities. nih.gov
Mechanism of Action Studies: Once a primary target is identified, further studies will be necessary to elucidate the precise mechanism of interaction, whether it be competitive, non-competitive, or allosteric inhibition. This involves techniques like surface plasmon resonance, isothermal titration calorimetry, and structural biology methods.
Advanced Design and Synthesis of Potent and Selective Derivatives
Assuming that this compound demonstrates interesting biological activity, the subsequent step is to design and synthesize derivatives with improved potency and selectivity. This involves establishing a clear structure-activity relationship (SAR).
Future research will focus on systematically modifying the core structure. The aniline (B41778) ring and the methyl group are prime candidates for chemical modification.
Aniline Ring Substitution: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) at different positions on the aniline ring can significantly impact the compound's electronic and steric properties, influencing its binding affinity to a target. Studies on related structures have shown that such substitutions can dramatically alter cytotoxic activity against cancer cell lines. nih.govnih.gov
Modification of the Methyl Group: Replacing the methyl group at the 5-position of the thiadiazole ring with other alkyl or aryl groups can explore additional binding pockets in a target protein.
Hybrid Molecule Design: "Clubbing" or hybridizing the core structure with other known pharmacophores (e.g., triazoles, oxadiazoles, or benzothiazoles) is a proven strategy for enhancing biological activity. nih.govijper.org
| Derivative Class | Modification | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| N-phenylacetamide-thiadiazoles | Ortho-chloro substituent on phenyl ring | Anticancer (SKNMC Neuroblastoma) | Exhibited the best cytotoxic activity in its series (IC50 = 4.5 µM). | nih.gov |
| N-phenylacetamide-thiadiazoles | Meta-methoxy substituent on phenyl ring | Anticancer (HT-29 Colon Cancer) | Showed potent activity (IC50 = 3.1 µM). | nih.gov |
| Pyridine-thiadiazole-benzamides | Nitro-containing derivatives | Anticancer (PC3 Prostate Cancer) | Exerted higher cytotoxic activity compared to other derivatives in the series. | nih.gov |
| Thiophene-thiadiazoles | Hydrazono-indolinone moiety | Anticancer (A-549 & HepG-2) | Demonstrated the most promising cytotoxic activity among tested compounds. | dovepress.com |
Integration of In Silico and Experimental Methodologies for Drug Discovery and Development
The synergy between computational (in silico) and experimental approaches is paramount in modern drug discovery. For this compound, integrating these methodologies will be essential for rational drug design and for overcoming challenges related to identifying high-potential derivatives.
Future research must leverage computational tools to guide and streamline the experimental process.
Molecular Docking: Once a biological target is identified, molecular docking studies can predict the binding poses and affinities of this compound and its virtual derivatives. nih.govdovepress.com This allows for the pre-selection of compounds with the highest likelihood of success before committing to their synthesis.
Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated to identify the key chemical features required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse hits.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. nih.gov This early-stage assessment helps to eliminate compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.
The experimental validation of computational predictions is a critical part of this integrated cycle. Synthesized compounds that were predicted to be active must be tested in biological assays to confirm their activity, and the results are then used to refine the computational models.
| Compound Class | In Silico Method | Target Enzyme | Key Finding | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazoles | Molecular Docking | Tyrosyl-tRNA synthetase (TyrRS) | A lead compound showed the lowest affinity binding energy of -8.4 kcal/mol. | nih.gov |
| 1,3,4-Thiadiazoles | Molecular Docking | N-myristoyl transferase (Nmt) | The same lead compound showed a binding energy of -9.1 kcal/mol. | nih.gov |
| Thiophene-thiadiazole derivative | Molecular Docking | Dihydrofolate reductase (DHFR) | The most biologically active compound showed a total binding energy of -1.6 E (Kcal/mol). | dovepress.com |
| bis- nih.govijper.orgbldpharm.comthiadiazolimines | Molecular Docking | SARS-CoV-2 Main Protease (Mpro) | A lead compound showed an average binding energy of -7.50 kcal/mol. | nih.gov |
Q & A
Q. How do regulatory standards influence synthesis and characterization workflows?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
